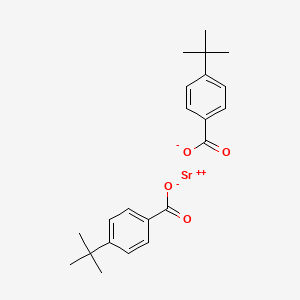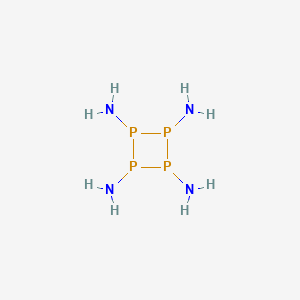
Tetraphosphetane-1,2,3,4-tetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphosphetane-1,2,3,4-tetramine is an organophosphorus compound characterized by a four-membered ring structure with alternating phosphorus and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraphosphetane-1,2,3,4-tetramine can be synthesized through a multi-step process involving the reaction of phosphorus trichloride with ammonia, followed by cyclization. The reaction typically requires controlled conditions, including low temperatures and the presence of a catalyst to facilitate the formation of the four-membered ring structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphosphetane-1,2,3,4-tetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The amine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphine compounds.
Applications De Recherche Scientifique
Tetraphosphetane-1,2,3,4-tetramine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of flame retardants and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of tetraphosphetane-1,2,3,4-tetramine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its ability to donate and accept electrons makes it a versatile agent in redox reactions, impacting cellular processes.
Comparaison Avec Des Composés Similaires
Tetraphosphine: Similar in structure but lacks the amine groups.
Phosphazenes: Contain alternating phosphorus and nitrogen atoms but have different ring sizes and substituents.
Phosphine oxides: Oxidized derivatives of phosphines with similar reactivity.
Uniqueness: Tetraphosphetane-1,2,3,4-tetramine is unique due to its four-membered ring structure and the presence of both phosphorus and nitrogen atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
104875-88-9 |
|---|---|
Formule moléculaire |
H8N4P4 |
Poids moléculaire |
187.99 g/mol |
Nom IUPAC |
tetraphosphetane-1,2,3,4-tetramine |
InChI |
InChI=1S/H8N4P4/c1-5-6(2)8(4)7(5)3/h1-4H2 |
Clé InChI |
PXDUDAWUJQJGSF-UHFFFAOYSA-N |
SMILES canonique |
NP1P(P(P1N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


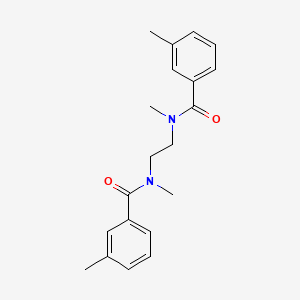
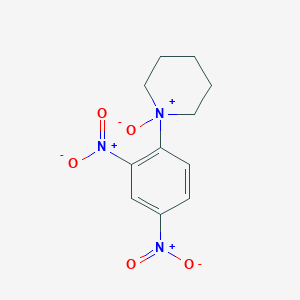
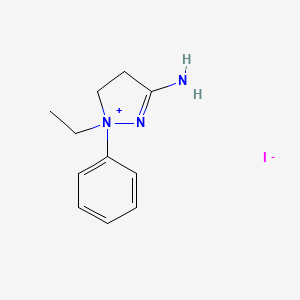
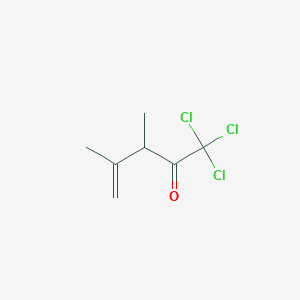

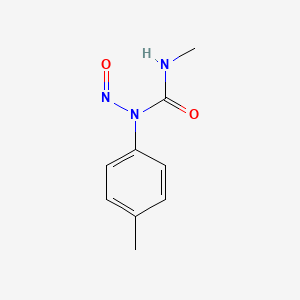
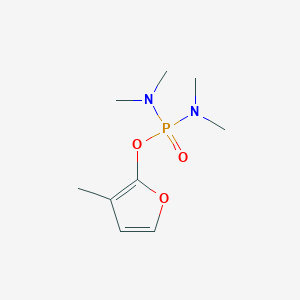

![N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide](/img/structure/B14337039.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)
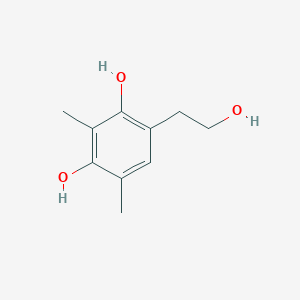
![2-Amino-6-{2-[5-(ethanesulfonyl)-2-hydroxy-3-nitrophenyl]hydrazinylidene}pyridin-3(6H)-one](/img/structure/B14337061.png)
![4-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoic acid](/img/structure/B14337066.png)
